1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride 1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353978-93-4
VCID: VC6593276
InChI: InChI=1S/C12H16Cl2N2.ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;/h1,3-4,15H,2,5-9H2;1H
SMILES: C1CNCCN(C1)CC2=C(C=CC=C2Cl)Cl.Cl
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.63

1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride

CAS No.: 1353978-93-4

Cat. No.: VC6593276

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.63

* For research use only. Not for human or veterinary use.

1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride - 1353978-93-4

Specification

CAS No. 1353978-93-4
Molecular Formula C12H17Cl3N2
Molecular Weight 295.63
IUPAC Name 1-[(2,6-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride
Standard InChI InChI=1S/C12H16Cl2N2.ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;/h1,3-4,15H,2,5-9H2;1H
Standard InChI Key WVTLQJCECOGZHU-UHFFFAOYSA-N
SMILES C1CNCCN(C1)CC2=C(C=CC=C2Cl)Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-diazepane core—a saturated seven-membered ring with nitrogen atoms at positions 1 and 4. The 2,6-dichlorobenzyl group is attached to the nitrogen at position 1, introducing aromatic and electron-withdrawing chlorine substituents. The hydrochloride salt form enhances solubility in polar solvents, a common strategy for improving bioavailability in drug development.

Key Structural Data:

  • Molecular Formula: C12H17Cl3N2\text{C}_{12}\text{H}_{17}\text{Cl}_3\text{N}_2

  • Molecular Weight: 295.63 g/mol

  • SMILES: C1CNCCN(C1)CC2=C(C=CC=C2Cl)Cl.Cl\text{C1CNCCN(C1)CC2=C(C=CC=C2Cl)Cl.Cl}

  • InChIKey: WVTLQJCECOGZHU-UHFFFAOYSA-N\text{WVTLQJCECOGZHU-UHFFFAOYSA-N}

Synthesis and Preparation

Synthetic Route

The synthesis involves alkylation of 1,4-diazepane with 2,6-dichlorobenzyl chloride under basic conditions, followed by salt formation with hydrochloric acid:

  • Alkylation:
    1,4-Diazepane + 2,6-Dichlorobenzyl ChlorideBase1-(2,6-Dichlorobenzyl)-1,4-diazepane\text{1,4-Diazepane + 2,6-Dichlorobenzyl Chloride} \xrightarrow{\text{Base}} \text{1-(2,6-Dichlorobenzyl)-1,4-diazepane}

  • Salt Formation:
    1-(2,6-Dichlorobenzyl)-1,4-diazepane + HClHydrochloride Salt\text{1-(2,6-Dichlorobenzyl)-1,4-diazepane + HCl} \rightarrow \text{Hydrochloride Salt}

Reaction conditions typically employ polar aprotic solvents (e.g., ethyl acetate) and room-temperature stirring .

Purification and Characterization

Purification is achieved via recrystallization from ethanol-DMF mixtures, yielding green-blue powders . Characterization relies on:

  • NMR Spectroscopy: Distinct signals for NH groups (δ=9.7610.50ppm\delta = 9.76–10.50 \, \text{ppm}) and aromatic protons (δ=7.78ppm\delta = 7.78 \, \text{ppm}) .

  • IR Spectroscopy: Absorptions at ν=3265cm1\nu = 3265 \, \text{cm}^{-1} (NH stretch) and ν=16851669cm1\nu = 1685–1669 \, \text{cm}^{-1} (carbonyl groups) .

Applications in Drug Discovery

Hit-to-Lead Optimization

The diazepane scaffold’s modularity enables rapid optimization:

  • Computational Design: Molecular docking and dynamics identify exit vectors for S1′ pocket engagement .

  • High-Throughput Chemistry: Parallel synthesis achieves 1,000-fold potency improvements (14 μM → 16 nM) .

Case Study: SARS-CoV-2 Mpro^\text{pro}pro Inhibitors

A diazepane lead compound demonstrated:

  • Binding Mode: Water-mediated interactions with Gln189 and His41 .

  • Pharmacokinetics: Tuned via heterocycle modifications (e.g., pyridinyl groups enhance metabolic stability) .

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